molecular formula C18H24F6N4O5 B2873501 4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid CAS No. 2241141-86-4

4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B2873501
CAS No.: 2241141-86-4
M. Wt: 490.403
InChI Key: YRBNXQYAUMAUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid” (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring a pyrazolo[1,5-a]pyridine core with distinct substituents. Its structure includes:

  • A 4-(aminomethyl) group at position 4.
  • An N-cyclobutyl-N-methyl carboxamide moiety at position 3.
  • A 2,2,2-trifluoroacetic acid (TFA) counterion, likely enhancing solubility and stability in formulation.

This compound belongs to a broader class of pyrazolo-fused carboxamides, which are pharmacologically relevant due to their ability to modulate biological targets such as GPCRs and kinases. Structural analogs often differ in core heterocycles (pyridine vs. pyrimidine), substituent groups, and counterions, leading to variations in physicochemical properties and bioactivity .

Properties

IUPAC Name

4-(aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O.2C2HF3O2/c1-17(11-5-2-6-11)14(19)12-9-16-18-7-3-4-10(8-15)13(12)18;2*3-2(4,5)1(6)7/h9-11H,2-8,15H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBNXQYAUMAUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C(=O)C2=C3C(CCCN3N=C2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F6N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ()

  • Core : Pyrazolo[1,5-a]pyrimidine (vs. pyridine in the target compound).
  • 7-(trifluoromethyl) increases lipophilicity and metabolic stability. N-(4-methoxybenzyl) introduces steric bulk and electron-donating effects.
  • Implications : The pyrimidine core may alter binding affinity compared to pyridine-based analogs. The thienyl group could improve CNS penetration .

(b) 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic Acid ()

  • Core : Same pyrazolo[1,5-a]pyridine as the target compound.
  • Substituents: Lacks the aminomethyl and carboxamide groups, existing as a free carboxylic acid.
  • Implications: Serves as a synthetic precursor.

(c) N-{1-Butyl-1-[4-(trifluoromethyl)phenyl]pentyl}-7,7-dimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ()

  • Core : Pyrazolo[1,5-a]pyrimidine.
  • Substituents :
    • Bulky N-{1-butyl-1-[4-(trifluoromethyl)phenyl]pentyl} group enhances hydrophobic interactions.
    • 7,7-dimethyl and 5-phenyl substituents increase steric hindrance.
  • Implications : The bulky substituents may improve selectivity but reduce solubility .

Substituent Variations and Pharmacological Effects

  • Cyclobutyl vs.
  • Trifluoromethyl Groups : Common in analogs (Ev3, Ev6, Ev7) for metabolic stability. The target compound’s TFA counterion improves solubility but may require careful pH management .
  • Aminomethyl Group: Unique to the target compound, this substituent may facilitate hydrogen bonding or ionic interactions with biological targets, distinguishing it from analogs like ’s N-propyl group .

Data Tables

Table 1. Structural and Physicochemical Comparison of Pyrazolo-Fused Carboxamides

Compound (Reference) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyridine 4-(Aminomethyl), N-cyclobutyl-N-methyl, TFA counterion - -
Pyrazolo[1,5-a]pyrimidine 5-(2-thienyl), 7-(trifluoromethyl), N-(4-methoxybenzyl) C₂₀H₂₀F₃N₅O₂S 463.47
Pyrazolo[1,5-a]pyridine 3-Carboxylic acid C₈H₁₀N₂O₂ 166.18
Pyrazolo[1,5-a]pyrimidine N-{1-Butyl-1-[4-(trifluoromethyl)phenyl]pentyl}, 7,7-dimethyl, 5-phenyl C₃₁H₃₉F₃N₄O 564.67
Pyrazolo[1,5-a]pyrimidine 5-(1,3-benzodioxol-5-yl), N-propyl, 7-(trifluoromethyl) C₁₈H₁₇F₃N₄O₃ 394.35

Research Findings

  • Metabolic Stability : Trifluoromethyl groups (Ev3, Ev6, Ev7) confer resistance to oxidative metabolism, a feature likely shared by the TFA-containing target compound .
  • Solubility : The TFA counterion in the target compound enhances aqueous solubility compared to neutral analogs like ’s carboxylic acid .
  • Target Selectivity: The aminomethyl group in the target compound may improve selectivity for amine-binding targets (e.g., neurotransmitter receptors) over analogs with non-polar substituents .

Preparation Methods

Enaminonitrile Cyclization

A sonochemical approach (ACS Omega, 2019) utilizes enaminonitriles (2a–g ) derived from arylethylidenemalononitriles and dimethylformamide dimethyl acetal (DMF-DMA). Reaction with hydrazine hydrate yields 1-amino-2(1H)-pyridine-2-imines (3a–g ), which undergo regioselective [3+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) under ultrasound irradiation to form pyrazolo[1,5-a]pyridines. Hydrogenation of the pyridine ring using catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (ammonium formate/Pd-C) achieves the tetrahydro derivative.

Key Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 60–80°C (cyclization), 25°C (hydrogenation)
  • Catalyst: 10% Pd-C (0.5 equiv)
  • Yield: 75–85%

Chloropyrazole Intermediate Route

An alternative route (US9522900B2) involves cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleates (e.g., diethyl maleate) in ethanol using sodium ethoxide. The resulting pyrazolidine carboxylate is chlorinated with phosphoryl chloride (POCl₃) in acetonitrile, oxidized to a pyrazole carboxylate, and decarboxylated to yield 3-(3-chloro-1H-pyrazol-1-yl)pyridine. Subsequent hydrogenation and functionalization introduce the aminomethyl group.

Advantages :

  • Avoids regioselectivity issues via directed cyclization.
  • Scalable with yields >70% at each step.

Introduction of the Aminomethyl Group

Reductive Amination

A ketone intermediate at position 4 of the tetrahydropyrazolo[1,5-a]pyridine core is subjected to reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride in methanol introduces the aminomethyl group.

Optimization :

  • pH: 6–7 (acetic acid buffer)
  • Yield: 65–75%

Mannich Reaction

Direct introduction during core synthesis is achieved via a Mannich reaction. Using formaldehyde and ammonium chloride in the cyclization step forms the aminomethyl group in situ.

Limitations :

  • Competing side reactions reduce yield to ~50%.

Carboxamide Functionalization at Position 3

Ester Hydrolysis and Amide Coupling

The ethyl carboxylate intermediate (from cyclization) is hydrolyzed to the carboxylic acid using HCl/EtOH (1:1). Activation with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with N-methyl-N-cyclobutylamine in dichloromethane (DCM) to yield the carboxamide.

Conditions :

  • Coupling agent: SOCl₂ (2 equiv)
  • Base: Triethylamine (3 equiv)
  • Yield: 80–90%

One-Pot Hydrolysis-Amidation

A streamlined approach hydrolyzes the ester with NaOH (2M) in THF/water, followed by in situ activation with HATU and coupling with the amine.

Advantages :

  • Reduces purification steps.
  • Yield: 70–75%.

Salt Formation and Purification

The free base is dissolved in acetonitrile/water (1:1) and treated with trifluoroacetic acid (TFA, 1.1 equiv). Lyophilization yields the TFA salt. Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) ensures >99% purity.

Critical Parameters :

  • Counterion ratio: 1:1 (base:TFA)
  • Purity: Confirmed via HPLC (UV 254 nm).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Enaminonitrile Cyclization Ultrasound-assisted cycloaddition 75–85 98 High
Chloropyrazole Route POCl₃ chlorination 70–80 95 Moderate
Reductive Amination NaBH₃CN reduction 65–75 97 High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.